molecular formula C16H12N4O4 B1422070 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326893-82-6

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1422070
CAS No.: 1326893-82-6
M. Wt: 324.29 g/mol
InChI Key: LGQKUNLVDGKXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 1326893-82-6
Molecular Formula: C₁₇H₁₂N₄O₄
Molecular Weight: 324.30 g/mol

This compound features a hybrid heterocyclic scaffold comprising:

  • A 2,3-dihydro-1,4-benzodioxin moiety (electron-rich aromatic system with oxygen atoms).
  • A 1,2,3-triazole ring (rigid planar structure, often involved in hydrogen bonding).
  • A pyridin-4-yl substituent (polar aromatic nitrogen, enhancing solubility and target interactions).
  • A carboxylic acid group (polar functionality for salt formation or derivatization).

Applications: Classified as an API intermediate and signal pathway inhibitor, it is utilized in pharmaceutical research, particularly in oncology and enzyme-targeted therapies .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-4-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c21-16(22)14-15(10-3-5-17-6-4-10)20(19-18-14)11-1-2-12-13(9-11)24-8-7-23-12/h1-6,9H,7-8H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQKUNLVDGKXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=C(N=N3)C(=O)O)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1326893-82-6) is a member of the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H12N4O4C_{16}H_{12}N_{4}O_{4}, with a molecular weight of approximately 324.29 g/mol. The structure features a benzodioxin moiety and a triazole ring, which are crucial for its biological activity.

Antimicrobial Activity

Triazoles are well-documented for their antimicrobial properties. Research indicates that compounds similar to the one in focus exhibit significant antifungal and antibacterial activities:

  • Antifungal Activity : Triazoles have been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. A study highlighted that certain triazole derivatives displayed antifungal potency with minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL against C. albicans .
  • Antibacterial Activity : The compound's structural analogs have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited MIC values ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Compound TypeMIC (μg/mL)Target Organism
Triazole Derivative0.0156Candida albicans
Triazole Derivative0.125 - 8Staphylococcus aureus, E. coli

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. The compound under discussion may interact with various cellular pathways involved in cancer progression:

  • Mechanism of Action : Studies suggest that triazoles can induce apoptosis in cancer cells and inhibit angiogenesis by targeting specific enzymes involved in tumor growth .

Anti-inflammatory and Analgesic Effects

Some research has indicated potential anti-inflammatory properties associated with triazole compounds:

  • Inhibition of Inflammatory Pathways : Certain triazoles have been shown to inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response .

Case Studies

Several studies have assessed the biological activity of related compounds:

  • Study on Antifungal Activity : A series of triazole compounds were synthesized and tested against common fungal pathogens. Results indicated that modifications to the triazole ring significantly impacted antifungal efficacy .
  • Antibacterial Study : Another investigation focused on the antibacterial properties of triazole derivatives against multi-drug resistant strains, revealing promising results that warrant further exploration .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Studies have shown that derivatives of triazole compounds can effectively inhibit fungal growth, particularly against strains such as Candida albicans and Aspergillus species. The mechanism often involves interference with ergosterol biosynthesis in fungal cell membranes .

Anticancer Potential

Triazole derivatives have been explored for their anticancer properties. The incorporation of the benzodioxin moiety may enhance selectivity towards cancer cells while minimizing toxicity to normal cells. In vitro studies have demonstrated that certain triazole compounds can induce apoptosis in various cancer cell lines .

Anti-inflammatory Effects

Compounds containing the triazole structure have also been investigated for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, making them candidates for treating inflammatory diseases .

Case Studies

StudyFocusFindings
Study AAntifungal activityDemonstrated effectiveness against Candida species with MIC values ≤ 25 µg/mL .
Study BAnticancer effectsInduced apoptosis in breast cancer cell lines; showed promise in reducing tumor size in vivo .
Study CAnti-inflammatory propertiesInhibited TNF-alpha production in macrophages; potential for use in chronic inflammatory conditions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) CAS Number Key References
Target Compound R₁ = Pyridin-4-yl; R₂ = Benzodioxin 324.30 1326893-82-6
1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid R₁ = Cl-Ph; R₂ = Benzodioxin (pyrazole core) 358.75 618383-02-1
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid R₁ = CH₃; R₂ = Benzodioxin 288.27 1097017-99-6
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid R₁ = C₂H₅; R₂ = Benzodioxin 302.30 1097065-24-1
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid R₁ = Thiazol-2-yl; R₂ = CH₃ 210.21 Not specified

Key Observations :

  • Pyridin-4-yl vs.
  • Triazole vs.

Bioactivity and Antitumor Potential

The following data summarizes growth inhibition (GP%) of structural analogs against cancer cell lines:

Compound (Representative Example) Cell Line (Cancer Type) GP% Mechanism/Notes References
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid NCI-H522 (Lung) 68.09 c-Met kinase inhibition; apoptosis induction
5-Methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid NCI-H522 (Lung) 62.47 High selectivity for lung cancer
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate NCI-H522 (Lung) 70.94 Moderate activity via unknown mechanism

Preparation Methods

Synthesis of the 2,3-Dihydro-1,4-benzodioxin-6-yl Intermediate

The first critical step is the preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl moiety, which serves as a key building block for the target compound.

  • Starting Material : 3,4-dihydroxybenzaldehyde
  • Key Reaction : Ring-closing reaction with 1,2-dibromoethane under alkaline conditions
  • Reaction Conditions :

    • Alkaline environment using potassium hydroxide or sodium hydroxide aqueous solution
    • Use of tetrabutylammonium bromide as a phase transfer catalyst
    • Molar ratio of 3,4-dihydroxybenzaldehyde to 1,2-dibromoethane is 1:5
    • Reflux temperature maintained for approximately 5 hours
  • Outcome : Formation of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde intermediate with high yield and purity after extraction and recrystallization

  • Oxidation Step : The aldehyde intermediate is oxidized to the corresponding carboxylic acid using potassium permanganate in aqueous solution at 90-110°C. The reaction is followed by acidification to precipitate the acid product.

Step Reagents/Conditions Product Yield/Notes
1 3,4-dihydroxybenzaldehyde + 1,2-dibromoethane, KOH or NaOH, tetrabutylammonium bromide, reflux 5 h 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde High yield; purified by recrystallization
2 Oxidation with KMnO4 (aq), 90-110°C, acidification with HCl 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid 60% isolated yield after filtration and drying

This method is advantageous due to the use of inexpensive, readily available raw materials and mild reaction conditions suitable for scale-up and industrial production.

Construction of the 1,2,3-Triazole-4-carboxylic Acid Core

The 1,2,3-triazole ring with a carboxylic acid substituent at the 4-position is a crucial pharmacophore in the target molecule.

  • Synthetic Route : The triazole core is typically synthesized via the Huisgen 1,3-dipolar cycloaddition reaction (click chemistry) between azides and alkynes or through cyclization of appropriate precursors.

  • Reported Method :

    • Aryl azides react with ethyl acetoacetate to form 1,2,3-triazole-4-carboxylic acid derivatives.
    • Subsequent conversion to acid chlorides using thionyl chloride (SOCl2) enables further functionalization.
    • The triazole ring can be substituted at the 5-position with pyridin-4-yl groups by coupling with pyridine derivatives or via cross-coupling reactions.
  • Reaction Conditions :

    • Cycloaddition reactions generally performed at moderate temperatures (~60°C)
    • Acid chlorides formed under reflux with SOCl2
    • Coupling with pyridine derivatives under controlled conditions to ensure regioselectivity
Step Reagents/Conditions Product Yield/Notes
1 Aryl azide + ethyl acetoacetate, moderate heat 1,2,3-triazole-4-carboxylic acid derivatives Efficient cycloaddition; regioselective
2 SOCl2, reflux 1,2,3-triazole-4-carbonyl chloride Precursor for further coupling
3 Coupling with pyridin-4-yl derivatives 5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylic acid High selectivity and yield

This approach allows for the modular assembly of the triazole core with diverse substituents, including the pyridin-4-yl group.

Final Assembly of the Target Compound

The final compound, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, is obtained by linking the benzodioxin and triazole fragments.

  • Coupling Strategy :

    • The benzodioxin-6-carboxylic acid intermediate is converted to an activated ester or acid chloride.
    • The activated intermediate is then reacted with a triazole derivative bearing the pyridin-4-yl substituent at the 5-position.
    • Alternatively, click chemistry can be employed to form the triazole ring in the presence of the benzodioxin and pyridine precursors.
  • Reaction Conditions :

    • Mild to moderate temperatures (room temperature to reflux depending on reagents)
    • Use of coupling agents such as EDCI, DCC, or catalytic copper for click reactions
    • Purification by recrystallization or chromatography
Step Reagents/Conditions Product Yield/Notes
1 Activation of benzodioxin-6-carboxylic acid (e.g., SOCl2 or coupling agents) Activated intermediate High purity; ready for coupling
2 Coupling with 5-(pyridin-4-yl)-1,2,3-triazole derivative Target compound: this compound High yield; confirmed by spectral data

Summary Table of Preparation Steps

Synthetic Stage Key Reagents/Conditions Outcome/Product Advantages
1. Benzodioxin moiety synthesis 3,4-dihydroxybenzaldehyde + 1,2-dibromoethane, KOH, tetrabutylammonium bromide, reflux; oxidation with KMnO4 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid Mild conditions, scalable, high yield
2. Triazole core synthesis Aryl azides + ethyl acetoacetate; SOCl2; coupling with pyridine derivatives 5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylic acid derivatives Regioselective, modular synthesis
3. Final coupling to form target compound Activation of benzodioxin acid; coupling with triazole derivative This compound Efficient assembly, high purity

Research Findings and Notes

  • The ring-closing reaction to form the benzodioxin ring is well-documented with high reproducibility and yields, using common reagents and straightforward work-up procedures.
  • Oxidation with potassium permanganate provides a clean conversion to the carboxylic acid, avoiding harsh conditions that might degrade sensitive functionalities.
  • The triazole ring formation via azide-alkyne cycloaddition or related methods is a versatile and widely employed synthetic strategy, allowing for diverse substitution patterns including pyridinyl groups.
  • Coupling strategies for assembling the final compound are adaptable, with the possibility of employing either pre-formed triazole derivatives or in situ click chemistry approaches.
  • The described methods are suitable for laboratory-scale synthesis and have potential for scale-up due to mild reaction conditions and availability of starting materials.

Q & A

Q. What are the optimal synthetic routes for this compound, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation or cross-coupling reactions. For example, Suzuki-Miyaura coupling can introduce the pyridinyl group using Pd(PPh₃)₄ as a catalyst in a degassed DMF/water solvent system at reflux . Cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives under basic hydrolysis (e.g., NaOH/ethanol) yields the carboxylic acid moiety . Key factors affecting yield include catalyst loading (e.g., 5 mol% Pd), solvent polarity, and reaction duration (typically 12-24 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify triazole protons (δ 7.5-8.5 ppm) and pyridine/benzodioxin aromatic signals (δ 6.8-7.3 ppm). The carboxylic acid proton may appear as a broad peak at δ 10-12 ppm .
  • IR Spectroscopy : Look for O-H stretches (~2500-3000 cm⁻¹ for carboxylic acid) and triazole C=N stretches (~1600 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS, prioritizing the [M+H]⁺ ion .

Q. What are the critical stability considerations for storing this compound, and how should degradation be monitored?

  • Methodological Answer : Store the compound at -20°C under inert gas (N₂/Ar) to prevent oxidation of the benzodioxin ring or hydrolysis of the triazole moiety . Monitor degradation via:
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to track purity over time.
  • TLC : Compare Rf values periodically (silica gel, UV visualization) .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition state analysis) with experimental validation. For example, ICReDD’s approach uses reaction path search algorithms to predict feasible pathways, followed by targeted experiments to validate computational predictions (e.g., solvent selection, catalyst optimization) . Feedback loops refine parameters like activation energy thresholds, reducing trial-and-error by ~40% .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay Validation : Standardize conditions (e.g., cell line passage number, serum-free media) to minimize variability .
  • Purity Verification : Use HPLC-MS to confirm compound integrity post-assay .
  • Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., pH, temperature) .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of derivatives of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the pyridine (e.g., electron-withdrawing groups) or benzodioxin (e.g., methyl vs. ethyl) using methods like hydrazine-mediated cyclization .
  • Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases) .
  • QSAR Modeling : Correlate substituent properties (Hammett σ values) with bioactivity data to guide derivative design .

Q. How can heterogeneous reaction systems improve scalability for this compound’s synthesis?

  • Methodological Answer : Use membrane reactors or packed-bed systems to enhance mass transfer in multi-step reactions. For example, immobilize Pd catalysts on mesoporous silica to enable continuous-flow synthesis, achieving >90% yield at pilot scale . Monitor reactor performance via inline FTIR for real-time adjustment of flow rates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?

  • Methodological Answer :
  • Purity Assessment : Re-analyze samples via DSC (melting point) and Karl Fischer titration (moisture content) to rule out impurities .
  • Solubility Protocols : Standardize shake-flask methods (24 hr equilibrium, 25°C) with HPLC quantification to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.